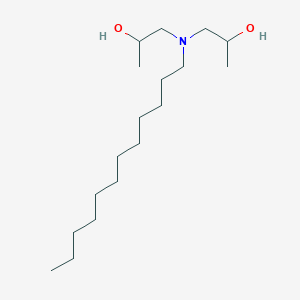

1,1'-(Dodecylimino)dipropan-2-ol

Description

1,1'-(Dodecylimino)dipropan-2-ol is a tertiary amine alcohol with a dodecyl (C12) alkyl chain bridging two isopropanol groups. Its molecular formula is C18H39NO2 (average molecular weight: 301.51 g/mol), and it is registered under CAS No. 2269-21-8 and EINECS No. 218-870-7 . Structurally, it features a central dodecylimino group (-N-C12H25) bonded to two propan-2-ol moieties. This compound is commonly used as a surfactant, corrosion inhibitor, or intermediate in polymer synthesis due to its amphiphilic nature and chelating properties .

Key physical properties include:

Properties

CAS No. |

1541-66-8 |

|---|---|

Molecular Formula |

C18H39NO2 |

Molecular Weight |

301.5 g/mol |

IUPAC Name |

1-[dodecyl(2-hydroxypropyl)amino]propan-2-ol |

InChI |

InChI=1S/C18H39NO2/c1-4-5-6-7-8-9-10-11-12-13-14-19(15-17(2)20)16-18(3)21/h17-18,20-21H,4-16H2,1-3H3 |

InChI Key |

BZJZJFAPSOEUFE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCN(CC(C)O)CC(C)O |

Canonical SMILES |

CCCCCCCCCCCCN(CC(C)O)CC(C)O |

Other CAS No. |

1541-66-8 |

Pictograms |

Environmental Hazard |

Origin of Product |

United States |

Comparison with Similar Compounds

1,1'-(Tetradecylimino)dipropan-2-ol (CAS 56975-11-2)

1,1'-(Decylimino)dipropan-2-ol

- Molecular Formula: C16H35NO2

- Molecular Weight : 273.46 g/mol (estimated)

- Key Differences :

Aromatic Substituted Analogs

1,1'-(p-Tolylimino)dipropan-2-ol (CAS 38668-48-3)

- Molecular Formula: C13H21NO2

- Molecular Weight : 223.31 g/mol

- Key Differences: Aromatic p-tolyl group replaces the alkyl chain, increasing polarity (PSA: 49.3 Ų vs. 9.2 Ų for dodecyl analog) . Applications: Catalyst in epoxy resins and adhesives . Toxicity: Causes severe eye irritation and skin sensitization (as noted in EPORIP TURBO formulations) .

1,1'-(m-Tolylimino)dipropan-2-ol (CAS 38668-49-4)

Short-Chain and Functionalized Analogs

1,1'-(Methylimino)dipropan-2-ol

Triisopropanolamine Lauryl Sulfate

Comparative Data Table

Research Findings

- Alkyl Chain Impact : Increasing alkyl chain length (C12 → C14) enhances thermal stability but reduces biodegradability .

- Aromatic vs. Aliphatic : Aromatic analogs exhibit higher polarity and reactivity but lower environmental persistence compared to aliphatic analogs .

- Toxicity : Aliphatic derivatives (e.g., dodecyl/tetradecyl) show moderate dermal irritation, while aromatic analogs (e.g., p-tolyl) have higher acute toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.